molecular formula C18H35N3O B3461342 2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

Cat. No.: B3461342
M. Wt: 309.5 g/mol
InChI Key: WDBZTGJBKGYQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a piperazine ring substituted with a 4-methylcyclohexyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves the reaction of 4-methylcyclohexylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ethanal or 2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ethanoic acid.

Scientific Research Applications

2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Explored for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLCYCLOHEXYL)ETHAN-1-OL: A structurally similar compound with a simpler molecular structure.

    4-METHYLCYCLOHEXYLAMINE: Shares the 4-methylcyclohexyl group but lacks the piperazine ring.

    PIPERAZINE: The core structure of the compound, which can be substituted with various groups to yield different derivatives.

Uniqueness

2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is unique due to the combination of its piperazine ring, 4-methylcyclohexyl group, and ethanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O/c1-16-2-4-17(5-3-16)20-8-6-18(7-9-20)21-12-10-19(11-13-21)14-15-22/h16-18,22H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBZTGJBKGYQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCC(CC2)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 2
Reactant of Route 2
2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 3
Reactant of Route 3
2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 4
Reactant of Route 4
2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 5
2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 6
2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.